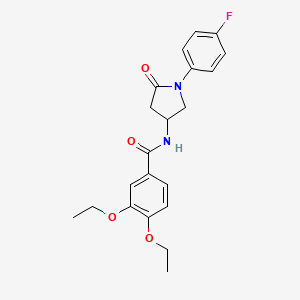

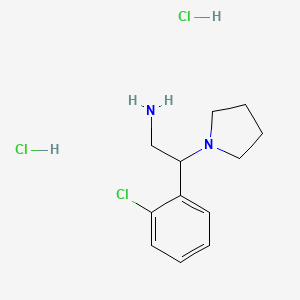

![molecular formula C9H9F3N2O B2837992 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1989659-42-8](/img/structure/B2837992.png)

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde” is a complex organic compound. It’s part of the larger family of imidazo[1,2-a]pyridines, which are important structural motifs found in numerous bioactive molecules . The trifluoromethyl group and the pyridine moiety in the compound contribute to its unique physicochemical properties .

Scientific Research Applications

Synthesis Methods and Catalytic Applications

Synthesis of 2-Triazolyl-Imidazo[1,2-a]pyridine : Utilizing a one-pot three-component reaction, 2-triazolyl imidazo[1,2-a]pyridine derivatives were synthesized using a nano copper oxide assisted click-catalyst. This approach is noted for its recyclability, high yields, and wide substrate scope, highlighting the versatility of imidazo[1,2-a]pyridine derivatives in chemical synthesis (Bagdi, Basha, & Khan, 2015).

Cadmium Chloride Complex Synthesis : The reaction between 2-amino-ethylaminoethanol and pyridine-2-carbaldehyde resulted in the creation of a novel imidazo[1,5-a]pyridine derivative, which was used to prepare a cadmium chloride complex. This study contributes to the understanding of metal-complex chemistry involving imidazo[1,5-a]pyridine derivatives (Hakimi et al., 2012).

Aqueous Synthesis and Silver-Catalyzed Aminooxygenation : An aqueous synthesis of methylimidazo[1,2-a]pyridines was achieved without any deliberate addition of catalysts. Additionally, silver-catalyzed aminooxygenation was employed to produce imidazo[1,2-a]pyridine-3-carbaldehydes, showcasing innovative methods in organic synthesis (Mohan, Rao, & Adimurthy, 2013).

Structural and Physical Properties

Molecular Structure Characterization : The molecular structure of certain imidazo[1,2-a]pyridine derivatives, such as 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, was characterized, revealing planar structures and specific hydrogen-bond interactions. These insights are essential for understanding the physical properties and potential applications of these compounds (Fun et al., 2011).

Chiral Compound Synthesis for Asymmetric Catalysis : Planar chiral imidazo[1,5-a]pyridinium salts were synthesized for use in asymmetric catalysis, specifically in rhodium-catalyzed arylation. This research contributes to the development of chiral catalysts in organic synthesis (Wang et al., 2013).

Eco-friendly Synthesis Approaches

Synthesis in Aqueous Medium by Air Oxidation : An environmentally friendly synthesis method for 2-substituted-1H-imidazo[4,5-b]pyridine was developed using water as a medium and air as an oxidant. This approach highlights the growing trend towards greener chemistry practices (Kale, Shaikh, Jadhav, & Gill, 2009).

Copper-Mediated Amination for N-Heterocycle Synthesis : A copper-mediated amination of benzylic C(sp3)–H bonds was employed in a multiple C–N bond-forming strategy, efficiently constructing imidazo[1,5-a]pyridines. This methodology exemplifies the use of transition metals in facilitating complex organic reactions (Xie, Peng, & Zhu, 2016).

properties

IUPAC Name |

2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)8-6(5-15)14-4-2-1-3-7(14)13-8/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUVZSBZVZFFNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC(=C2C=O)C(F)(F)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-3,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2837910.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2837914.png)

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837916.png)

![N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2837921.png)

![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide](/img/structure/B2837925.png)

![N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2837927.png)

amine](/img/structure/B2837928.png)

![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2837932.png)